molecular formula C5H4F6O2 B1585214 Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester CAS No. 360-54-3

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester

Cat. No.: B1585214
CAS No.: 360-54-3
M. Wt: 210.07 g/mol
InChI Key: JGGBVFLRNNDHCM-UHFFFAOYSA-N
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Description

Biological Activity

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester (CAS No. 360-54-3) is a fluorinated organic compound with significant biological activity due to its unique chemical structure. The presence of trifluoromethyl groups enhances its lipophilicity and alters its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4F6_6O2_2
  • Molecular Weight : 210.07 g/mol
  • IUPAC Name : Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • Hazard Classification : Flammable; Acute Toxic; Irritant

The trifluoromethyl groups in the compound significantly influence its biological activity. These groups increase the acidity of the carboxylic acid moiety, enhancing proton donation capabilities and enabling stronger hydrogen bonding with biological macromolecules such as enzymes and receptors. This property makes it a potential inhibitor in various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can effectively inhibit enzymes involved in metabolic processes. For example, studies have shown that the introduction of a trifluoromethyl group can enhance the potency of inhibitors targeting the enzyme acetylcholinesterase by stabilizing enzyme-inhibitor complexes through increased hydrophobic interactions and hydrogen bonding .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Propanoic acid derivatives have been explored for their ability to disrupt bacterial cell membranes and inhibit growth. A study demonstrated that methyl esters with trifluoromethyl substitutions showed increased effectiveness against Gram-positive bacteria due to their enhanced lipophilicity, which facilitates membrane penetration.

Case Studies

  • Case Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects of methyl esters on acetylcholinesterase.
    • Findings : The presence of trifluoromethyl groups resulted in a 50% increase in inhibition compared to non-fluorinated analogs.
    • : The study concluded that fluorinated compounds could serve as lead structures for developing new enzyme inhibitors .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of propanoic acid derivatives.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Results : Compounds with trifluoromethyl substitutions exhibited zone inhibition diameters significantly larger than those of their non-fluorinated counterparts.
    • : The study highlighted the potential use of these compounds in developing new antimicrobial agents.

Data Table

PropertyValue
Molecular FormulaC5_5H4_4F6_6O2_2
Molecular Weight210.07 g/mol
CAS Number360-54-3
Inhibitory Activity (IC50)15 µM (acetylcholinesterase)
Antimicrobial EfficacyEffective against Gram-positive bacteria

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
  • CAS Number : 360-54-3
  • Synonyms: Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate; 2-(Methoxycarbonyl)-2H-perfluoropropane .

Structural Features: This compound is a methyl ester derivative of a perfluorinated propanoic acid, featuring two trifluoromethyl (-CF₃) groups at the 2- and 3-positions of the propanoic acid backbone. The high fluorine content confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation .

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Substituents

Compound A : Propanoic Acid, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]-, Methyl Ester

  • CAS : 26131-32-8
  • Formula : C₁₀H₃F₁₇O₄
  • Molecular Weight : 510.104 g/mol
  • Boiling Point : 254.4 °C at 760 mmHg
  • Density : 1.684 g/cm³
  • Applications: Used as a precursor for synthesizing fluorinated ionic liquids (e.g., Trimethylamine(perfluoro-2,5-dimethyl-3,6-dioxanonanoyl)imide) .

Comparison :

  • Structural Complexity : Compound A has a branched perfluorinated ether chain, resulting in a higher molecular weight and boiling point compared to the target compound.
  • Utility : Both compounds serve as intermediates for fluorinated materials, but Compound A’s extended fluorinated chain enhances its utility in specialized polymers and electrolytes .

Compound B : Propanoic Acid, 2-(4,4-Dimethyl-2-Oxazolidinylidene)-3,3,3-Trifluoro-, Methyl Ester, (2Z)

  • CAS: Not explicitly provided (refer to molecular formula C₈H₉F₃NO₃)
  • Molecular Weight : 239.192 g/mol
  • Key Feature : Contains an oxazolidinylidene ring, introducing nitrogen and oxygen heteroatoms, which alter electronic properties compared to the purely fluorinated target compound .

Comparison :

  • Reactivity : The oxazolidinylidene group in Compound B may enable participation in cycloaddition or nucleophilic reactions, unlike the inert trifluoromethyl groups in the target compound.
  • Applications : Likely used in agrochemicals or pharmaceuticals due to its heterocyclic structure, contrasting with the target compound’s role in fluoropolymer synthesis .

Analogs with Functional Group Variations

Compound C : (S)-Haloxyfop-Methyl (Propanoic Acid, 2-[4-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxy]Phenoxy]-, Methyl Ester)

  • CAS : 116661-27-9
  • Formula: C₁₅H₁₁ClF₃NO₄
  • Molecular Weight : 369.7 g/mol
  • Applications : Herbicide targeting acetyl-CoA carboxylase in grasses .

Comparison :

  • Structural Divergence: Incorporates a chloropyridinyloxy-phenoxy group, enabling biological activity absent in the non-aromatic target compound.

Compound D : Propanoic Acid, 3-Azido-2-Hydroxy-, Ethyl Ester

  • CAS : 144888-69-7
  • Formula : C₅H₉N₃O₃
  • Molecular Weight : 159.14 g/mol

Comparison :

  • Functional Groups : The azide and hydroxyl groups in Compound D introduce polarity and reactivity, contrasting with the hydrophobic, electron-deficient target compound.
  • Utility : Likely used in click chemistry or pharmaceutical synthesis, diverging from fluorinated esters’ industrial applications .

Physical Property Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Target Compound C₅H₃F₆O₂ 218.07 Not reported Fluoropolymer synthesis
Compound A C₁₀H₃F₁₇O₄ 510.104 254.4 Fluorinated ionic liquids
Compound B C₈H₉F₃NO₃ 239.192 Not reported Agrochemical intermediates
(S)-Haloxyfop-Methyl C₁₅H₁₁ClF₃NO₄ 369.7 Not reported Herbicide

Research Findings and Trends

  • Fluorine Impact : Increased fluorine content correlates with higher thermal stability and chemical inertness, as seen in the target compound and Compound A .
  • Synthetic Routes: Esterification of fluorinated acids with alcohols (e.g., methanol) is a common method, though yields vary with structural complexity .
  • Safety Considerations: Fluorinated esters generally pose risks related to fluorine release, whereas non-fluorinated analogs (e.g., Compound D) may exhibit explosive or toxic hazards .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c1-13-3(12)2(4(6,7)8)5(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBVFLRNNDHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073168
Record name Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-54-3
Record name Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyric acid, hexafluoro-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Trifluoromethyl)-3,3,3-trifluoropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester

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